molecular formula C14H21BrO2Si B14904553 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde

Cat. No.: B14904553
M. Wt: 329.30 g/mol
InChI Key: PEQCSBZELWDKJS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde is an organic compound with the molecular formula C14H21BrO2Si. It is a derivative of acetaldehyde, featuring a bromine atom and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde involves its reactivity as an aldehyde and the influence of the TBDMS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group provides stability and prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • 3-(tert-Butyldimethylsiloxy)propionaldehyde
  • ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate

Uniqueness

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde is unique due to the presence of both a bromine atom and a TBDMS protecting group, which allows for selective reactions and protection of functional groups during complex synthetic procedures .

Properties

Molecular Formula

C14H21BrO2Si

Molecular Weight

329.30 g/mol

IUPAC Name

2-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetaldehyde

InChI

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-13-11(9-10-16)7-6-8-12(13)15/h6-8,10H,9H2,1-5H3

InChI Key

PEQCSBZELWDKJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)CC=O

Origin of Product

United States

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